8-Ethoxy-1,4-dioxaspiro[4.5]decane
Overview
Description
8-Ethoxy-1,4-dioxaspiro[4.5]decane is an organic compound with the molecular formula C10H18O3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is often used in research and industrial applications due to its interesting chemical properties and reactivity.
Scientific Research Applications
8-Ethoxy-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds are often used in the preparation of various therapeutic agents, such as arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives .
Mode of Action
The exact mode of action of 8-Ethoxy-1,4-dioxaspiro[4It’s known that acetals, which this compound is a type of, are stable and lack reactivity in neutral to strongly basic environments . They are often used as protective groups in organic synthesis, preventing irreversible addition reactions .
Biochemical Pathways
Acetals and ketals, which this compound is a type of, are important functional groups that appear in the structures of many sugars . They play a crucial role in the formation of glycosidic bonds which link individual sugar monomers to form polysaccharides .
Result of Action
Similar compounds are often used in the preparation of various therapeutic agents, suggesting potential medicinal applications .
Future Directions
The use of 4-Ethoxycyclohexanone ethylene ketal in scientific research and development suggests potential future directions in the field of organic chemistry. The ability to modify the procedure to obtain the hydroxyketone directly from the Grignard workup, thereby shortening the synthetic sequence and avoiding an additional reflux procedure and the complication of the dehydration, is of particular interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-1,4-dioxaspiro[4.5]decane typically involves the reaction of ethyl vinyl ether with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-1,4-dioxaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar spiro compound with a slightly different structure.
Cyclohexanone ethylene ketal: Another related compound with similar reactivity.
2,2-Pentamethylene-1,3-dioxolane: A compound with a similar ring structure but different substituents.
Uniqueness
8-Ethoxy-1,4-dioxaspiro[4.5]decane is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
8-ethoxy-1,4-dioxaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-11-9-3-5-10(6-4-9)12-7-8-13-10/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZLKONLVWLQRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC2(CC1)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340786 | |
Record name | 8-Ethoxy-1,4-dioxaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55103-52-1 | |
Record name | 8-Ethoxy-1,4-dioxaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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